molecular formula C14H17BrN2O4 B6210002 tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2060028-81-9

tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B6210002
CAS RN: 2060028-81-9
M. Wt: 357.2
InChI Key:
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Description

“tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate” is a chemical compound with the molecular formula C14H17BrN2O4 . It has a molecular weight of 357.20 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 8-Bromo-3,4-dihydroisoquinoline-2 (1H)-carboxylate involves Di-tert-butyl dicarbonate and 8-bromo-1,2,3,4-tetrahydroisoquinoline .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group, a bromo group, a nitro group, and a carboxylate group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 357.20 and a molecular formula of C14H17BrN2O4 . Other properties such as boiling point and storage conditions are not specified .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the bromination of 1,2,3,4-tetrahydroisoquinoline, followed by nitration and esterification reactions.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "Bromine", "Nitric acid", "Sulfuric acid", "Tert-butyl alcohol", "Dicyclohexylcarbodiimide", "Dimethylaminopyridine" ], "Reaction": [ "1. Bromination: 1,2,3,4-tetrahydroisoquinoline is reacted with bromine in the presence of sulfuric acid to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.", "2. Nitration: 8-bromo-1,2,3,4-tetrahydroisoquinoline is reacted with nitric acid in the presence of sulfuric acid to yield 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline.", "3. Esterification: 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline is reacted with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide and dimethylaminopyridine to yield tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate." ] }

CAS RN

2060028-81-9

Product Name

tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.2

Purity

95

Origin of Product

United States

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